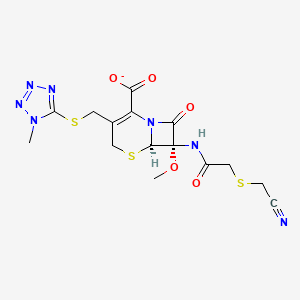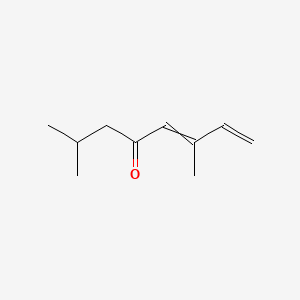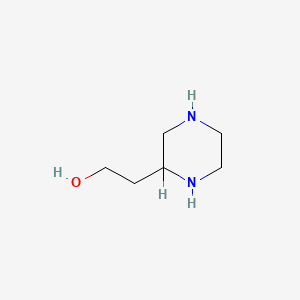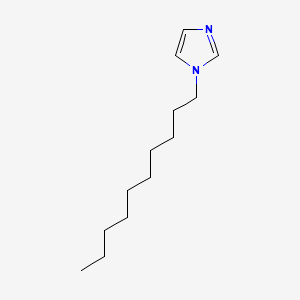
噻氧嘧啶
概述
描述
噻氧嘧啶是一种有机化合物,属于苯并噻唑类。 苯并噻唑的特征在于一个苯环与一个噻唑环融合,该噻唑环包含四个碳原子、一个氮原子和一个硫原子 . 噻氧嘧啶以其抗寄生虫特性而闻名,主要用于兽药 .
科学研究应用
噻氧嘧啶在科学研究中具有广泛的应用范围:
化学: 用作有机合成中的试剂,并作为其他苯并噻唑衍生物的前体。
生物学: 研究其对胃肠道线虫的抗寄生虫活性。
医学: 研究其在治疗动物寄生虫感染的潜在用途。
工业: 用于兽药的开发.
作用机制
噻氧嘧啶通过干扰寄生虫的代谢过程发挥作用。它抑制延胡索酸还原酶,该酶对寄生虫的能量产生至关重要。 这种抑制作用导致能量储备的枯竭,最终导致寄生虫死亡 .
类似化合物:
替硝唑: 另一种具有类似抗寄生虫特性的苯并噻唑衍生物。
甲硝唑: 一种硝基咪唑,用于治疗类似的寄生虫感染。
独特性: 噻氧嘧啶因其特定的作用机制及其对多种胃肠道线虫的有效性而独一无二。 与主要用于人类医学的替硝唑和甲硝唑不同,噻氧嘧啶专门配制用于兽医用途 .
生化分析
Biochemical Properties
Tioxidazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. In particular, it has been shown to affect the metabolism of glucose in parasitic worms such as Hymenolepis diminuta. Tioxidazole-treated worms exhibit a reduced ability to absorb and metabolize exogenous glucose, leading to a significant decrease in glycogen levels and an increase in protein concentrations . This interaction suggests that tioxidazole may inhibit enzymes involved in glucose uptake and metabolism, thereby disrupting the energy balance within the parasite.
Cellular Effects
Tioxidazole exerts various effects on different types of cells and cellular processes. In parasitic worms, it leads to a reduction in worm weight and chemical composition, particularly glycogen content . This indicates that tioxidazole interferes with the worm’s ability to store and utilize energy. Additionally, tioxidazole has been observed to impact cell signaling pathways and gene expression, further contributing to its anthelmintic effects. The compound’s influence on cellular metabolism is evident from the altered glycogen/protein ratios in treated worms .
Molecular Mechanism
The molecular mechanism of action of tioxidazole involves its binding interactions with specific biomolecules. Tioxidazole is believed to bind to a highly polar, L-shaped cleft at the active site of target enzymes, inhibiting their function . This binding interaction disrupts the normal activity of enzymes involved in glucose metabolism, leading to a decrease in glycogen levels and an increase in protein concentrations. Additionally, tioxidazole may induce changes in gene expression, further contributing to its anthelmintic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tioxidazole on parasitic worms have been observed to change over time. Tioxidazole-treated worms show a significant reduction in glycogen levels and an increase in protein concentrations within 24 hours of treatment . These changes are accompanied by a decrease in worm weight and alterations in chemical composition. The stability and degradation of tioxidazole in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of tioxidazole vary with different dosages in animal models. At therapeutically effective doses, tioxidazole leads to significant reductions in worm weight and glycogen levels, while increasing protein concentrations . At subcurative doses, the effects are less pronounced, with only minor changes in worm weight and chemical composition. High doses of tioxidazole may result in toxic or adverse effects, although specific data on these effects are limited.
Metabolic Pathways
Tioxidazole is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes responsible for glucose uptake and utilization, leading to a decrease in glycogen levels and an increase in protein concentrations . The compound’s effects on metabolic flux and metabolite levels have been observed in parasitic worms, where it disrupts the normal energy balance and chemical composition.
Transport and Distribution
Tioxidazole is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it exerts its anthelmintic effects . The precise transport mechanisms and binding proteins involved in tioxidazole’s distribution have not been fully elucidated.
Subcellular Localization
The subcellular localization of tioxidazole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Tioxidazole’s activity and function are affected by its localization within the cell, where it interacts with target enzymes and disrupts glucose metabolism
准备方法
合成路线和反应条件: 噻氧嘧啶的合成涉及 2-氨基苯硫酚与二硫化碳和碘甲烷反应生成 2-甲硫基苯并噻唑。 然后,该中间体与异氰酸甲酯反应生成噻氧嘧啶 .
工业生产方法: 噻氧嘧啶的工业生产通常遵循相同的合成路线,但在更大规模上进行。反应条件经过优化以确保高产率和纯度。该工艺涉及对温度、压力和反应时间进行严格控制,以获得所需产品。
化学反应分析
反应类型: 噻氧嘧啶会发生各种化学反应,包括:
氧化: 噻氧嘧啶可以被氧化形成亚砜和砜。
还原: 该化合物可以被还原形成硫醇。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 胺和醇等亲核试剂通常用于取代反应.
主要产物:
氧化: 亚砜和砜。
还原: 硫醇。
取代: 各种取代的苯并噻唑.
相似化合物的比较
Tinidazole: Another benzothiazole derivative with similar antiparasitic properties.
Metronidazole: A nitroimidazole used to treat similar parasitic infections.
Uniqueness: Tioxidazole is unique due to its specific mechanism of action and its effectiveness against a broad spectrum of gastrointestinal nematodes. Unlike tinidazole and metronidazole, which are primarily used in human medicine, tioxidazole is specifically formulated for veterinary use .
属性
IUPAC Name |
methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLICFJUWSZHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046178 | |
| Record name | Tioxidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61570-90-9 | |
| Record name | Tioxidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61570-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tioxidazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061570909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tioxidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tioxidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tioxidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOXIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW046NI85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tioxidazole against parasites?
A: While the exact mechanism is not fully detailed in the provided abstracts, research suggests Tioxidazole, similar to other benzimidazoles and benzothiazoles, likely affects parasite metabolism. Studies show it significantly reduces glycogen levels and inhibits glucose uptake in tapeworms like Hymenolepis diminuta . This disruption of energy metabolism is thought to be a key factor in its anthelmintic activity.
Q2: Is there evidence of parasite resistance to Tioxidazole?
A: Yes, research indicates emerging resistance, particularly among small strongyles in horses. One study found Tioxidazole showed only 27% efficacy against a benzimidazole-resistant strain of small strongyles . This suggests potential cross-resistance between Tioxidazole and benzimidazole anthelmintics, which requires further investigation.
Q3: How does the structure of Tioxidazole compare to other benzimidazole anthelmintics, and how does this affect its activity?
A: Tioxidazole, a benzothiazole, shares structural similarities with benzimidazole anthelmintics. Molecular modeling reveals that efficacy within this class of compounds is influenced by factors like the orientation of the propyl group, dipole moment, and polar surface area . Slight variations in these structural features can significantly impact a compound's anthelmintic potency, as seen in the comparative study of albendazole, oxibendazole, and tioxidazole . Understanding these structure-activity relationships is crucial for developing more effective anthelmintics.
Q4: Beyond its use in veterinary medicine, has Tioxidazole shown potential against other parasitic infections?
A: Yes, recent research indicates Tioxidazole's potential against Giardia lamblia, a protozoan parasite causing intestinal giardiasis . This discovery is significant as it identifies Tioxidazole as a potential alternative treatment option, especially against metronidazole-resistant Giardia strains. Further investigations are needed to explore its efficacy and safety in human clinical trials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2-Furanyl(oxo)methyl]amino]benzoic acid propan-2-yl ester](/img/structure/B1197700.png)
![2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B1197701.png)
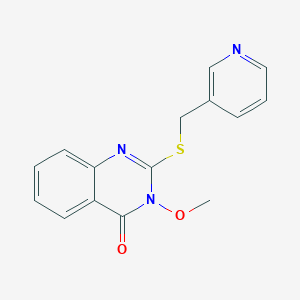
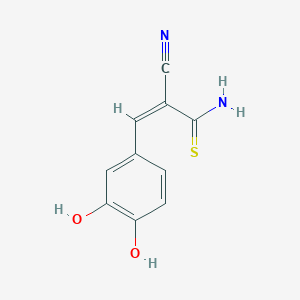
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)
![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)
